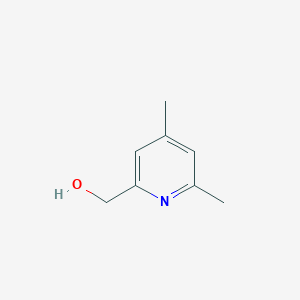

(4,6-Dimethylpyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dimethylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-7(2)9-8(4-6)5-10/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQZCYMDNLIADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401684 | |

| Record name | (4,6-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18087-99-5 | |

| Record name | (4,6-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,6-dimethylpyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4,6-Dimethylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthetic protocols for obtaining (4,6-dimethylpyridin-2-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and materials science. We will delve into the strategic considerations for its synthesis, provide a detailed, field-proven experimental protocol, and discuss the underlying chemical principles that ensure a successful and reproducible outcome.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials.[1] Its substituted pyridine core is a prevalent motif in numerous drug candidates, contributing to their biological activity and pharmacokinetic properties. The primary alcohol functionality serves as a versatile handle for further chemical transformations, allowing for the construction of more complex molecular architectures. The presence of the two methyl groups on the pyridine ring influences the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets.

Strategic Approaches to Synthesis

Several synthetic routes can be envisioned for the preparation of this compound. The choice of the optimal strategy depends on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations. Here, we evaluate three primary disconnection approaches:

-

C2-Functionalization of a Pre-formed Dimethylpyridine Ring: This is often the most direct approach. Common strategies include the functionalization of 2-halo-4,6-dimethylpyridines or the direct C-H functionalization of 4,6-dimethylpyridine-N-oxide.

-

Reduction of a C2-Carbonyl Precursor: This involves the synthesis of a 4,6-dimethylpyridine derivative with a carbonyl group at the C2 position, such as an aldehyde or a carboxylic acid, followed by its reduction to the corresponding alcohol.

-

Modification of a C2-Methyl Group: Starting from 2,4,6-collidine, the methyl group at the 2-position can be selectively functionalized, for instance, via chlorination followed by hydrolysis.

After careful consideration of efficiency, reliability, and the availability of precursors, the strategy involving the lithiation of 2-bromo-4,6-dimethylpyridine followed by reaction with formaldehyde emerges as a robust and well-documented method. This approach offers excellent regioselectivity and generally provides good yields.

Recommended Synthetic Workflow

The recommended pathway involves a two-step process starting from the commercially available 2-amino-4,6-dimethylpyridine. The first step is a Sandmeyer-type reaction to introduce a bromine atom at the 2-position, followed by a lithium-halogen exchange and subsequent reaction with an electrophile (formaldehyde) to install the hydroxymethyl group.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of this compound, starting from 2-amino-4,6-dimethylpyridine.

Part A: Synthesis of 2-Bromo-4,6-dimethylpyridine

This procedure is adapted from established methods for the synthesis of 2-bromopyridines from their corresponding 2-aminopyridines.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-4,6-dimethylpyridine | 122.17 | 10.0 g | 81.8 |

| Hydrobromic acid (48% aq.) | 80.91 | 45 mL | ~400 |

| Bromine | 159.81 | 4.2 mL (13.5 g) | 84.5 |

| Sodium nitrite | 69.00 | 6.2 g | 89.9 |

| Sodium hydroxide | 40.00 | As needed | - |

| Methyl tert-butyl ether (MTBE) | 88.15 | 200 mL | - |

| Magnesium sulfate (anhydrous) | 120.37 | As needed | - |

| Water | 18.02 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 45 mL of 48% aqueous hydrobromic acid to -5 °C using an ice-salt bath.

-

Addition of Amine: Slowly add 10.0 g (81.8 mmol) of 2-amino-4,6-dimethylpyridine to the cooled acid with vigorous stirring. A thick white precipitate will form.

-

Bromination: Slowly add 4.2 mL of bromine dropwise via the dropping funnel, maintaining the internal temperature below 0 °C. The mixture will turn reddish-orange.

-

Diazotization: Dissolve 6.2 g of sodium nitrite in 15 mL of water and add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 5 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours.

-

Basification and Extraction: Carefully basify the reaction mixture to pH > 10 with a concentrated sodium hydroxide solution while cooling in an ice bath. Transfer the mixture to a separatory funnel and extract with MTBE (3 x 70 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-4,6-dimethylpyridine as a pale yellow oil.

Part B: Synthesis of this compound

This part of the protocol utilizes a lithium-halogen exchange followed by quenching with an electrophile, a common strategy for forming C-C bonds with pyridines.[3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Bromo-4,6-dimethylpyridine | 186.06 | 5.0 g | 26.9 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.8 mL | 29.6 |

| Paraformaldehyde | 30.03 | 1.2 g | 40.0 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| Saturated aqueous NH₄Cl solution | - | 50 mL | - |

| Diethyl ether | 74.12 | 150 mL | - |

| Magnesium sulfate (anhydrous) | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 5.0 g (26.9 mmol) of 2-bromo-4,6-dimethylpyridine and 100 mL of anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add 11.8 mL of 2.5 M n-butyllithium in hexanes dropwise over 20 minutes, maintaining the temperature below -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

-

Electrophilic Quench: Add 1.2 g (40.0 mmol) of dry paraformaldehyde in one portion to the reaction mixture.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.

Mechanistic Insights and Causality

Caption: Key mechanistic steps in the synthesis.

The success of this synthesis hinges on a few critical factors:

-

Low-Temperature Lithiation: The lithium-halogen exchange is a very fast reaction, but performing it at -78 °C is crucial to prevent side reactions, such as the attack of the organolithium species on the solvent (THF) or other electrophilic sites.[3][5]

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous solvents is mandatory to avoid quenching the organolithium intermediate.

-

Choice of Electrophile: Paraformaldehyde is a convenient source of anhydrous formaldehyde. It depolymerizes in situ to provide the gaseous formaldehyde that reacts with the organolithium intermediate.

Alternative Synthetic Routes

While the presented protocol is highly effective, other methods may be suitable depending on the specific research context:

-

From 2,4,6-Collidine: This route involves the radical chlorination of the 2-methyl group of 2,4,6-collidine to form 2-(chloromethyl)-4,6-dimethylpyridine, which can then be hydrolyzed to the desired alcohol.[6] This method avoids the use of organolithium reagents but may suffer from selectivity issues and lower yields.

-

Via Pyridine N-Oxide: The reaction of 4,6-dimethylpyridine-N-oxide with various reagents can lead to functionalization at the C2 position.[7][8] For instance, hydroxymethylation can be achieved under specific conditions, offering a different strategic approach.

-

Reduction of 4,6-Dimethylpicolinic Acid: If 4,6-dimethylpicolinic acid is readily available, its reduction using reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) would be a straightforward final step.[9][10]

Safety Considerations

-

Hydrobromic acid and bromine are highly corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

n-Butyllithium is a pyrophoric reagent and will ignite on contact with air. It should be handled under an inert atmosphere using proper syringe techniques.

-

Anhydrous solvents like THF can form explosive peroxides. Always use freshly distilled or commercially available anhydrous solvents.

-

The quenching of organolithium reagents is an exothermic process. Perform the quenching slowly and with adequate cooling.

Conclusion

The synthesis of this compound via the lithiation of 2-bromo-4,6-dimethylpyridine is a reliable and versatile method suitable for laboratory-scale preparations. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can confidently produce this valuable intermediate for their drug discovery and materials science endeavors. The alternative routes discussed also provide flexibility in synthetic planning, allowing for adaptation based on available resources and experimental constraints.

References

- ChemBK. 2-Bromo-4,6-dimethylpyridine. [Link]

- Eureka | Patsnap. Synthesis method of 2, 6-dimethyl-4-bromopyridine. [Link]

- HETEROCYCLES.

- ResearchGate.

- ResearchGate.

- ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry. [Link]

- Semantic Scholar. INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. [Link]

- RSC Publishing.

- National Institutes of Health. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

- PubMed Central. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

- PubMed. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. [Link]

- ResearchGate. Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series | Request PDF. [Link]

- Organic Syntheses. 2,6-dimethylpyridine. [Link]

- ResearchGate. Synthesis of dimethyl 4-(hydroxymethyl)

- OIST.

- LookChem. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. [Link]

- ACS Publications. Selective, Base-Free Hydrogenation of Aldehydes Catalyzed by Ir Complexes Based on Proton-Responsive Lutidine-Derived CNP Ligands | Organometallics. [Link]

- Journal of the American Chemical Society. The Mechanism of the Reaction of 4-Picoline N-Oxide with Acetic Anhydride. [Link]

- Google Patents. WO2011067362A1 - Method for producing (4,6-dimethylpyrimidine-2-yl)-phenylamine (pyrimethanil).

- Google Patents. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.

- RSC Publishing.

- PubMed. Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane. [Link]

- PubMed Central. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Link]

- MDPI. Highly Efficient Reduction of Cr (VI) with C4H6O6. [Link]

- Semantic Scholar.

- Google Patents.

- ResearchGate. Hydrogenation of cinnamaldehyde to cinnamyl alcohol with metal phosphides: Catalytic consequences of product and pyridine doping | Request PDF. [Link]

- Google Patents. CN1982297A - Synthesis of pyridine-N-oxide.

- PrepChem.com. Synthesis of 2-chloromethyl-4,6-dimethyl pyridine. [Link]

- ResearchGate. (PDF)

- National Institutes of Health.

- Catalysis Science & Technology (RSC Publishing). Catalytic hydrogenation of CO2 with unsymmetric N-heterocyclic carbene–nitrogen–phosphine ruthenium complexes. [Link]

- ChemUniverse. 4,6-DIMETHYLPICOLINIC ACID HYDROCHLORIDE [Q02639]. [Link]

- Oakwood Chemical. 4,6-Dimethylpicolinic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-BROMO-4,6-DIMETHYLPYRIDINE | 4926-26-5 [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chemuniverse.com [chemuniverse.com]

- 10. 4,6-Dimethylpicolinic acid [oakwoodchemical.com]

An In-depth Technical Guide to (4,6-Dimethylpyridin-2-yl)methanol

CAS Number: 18087-99-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(4,6-Dimethylpyridin-2-yl)methanol is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of a variety of chemical entities.[1] With the Chemical Abstracts Service (CAS) number 18087-99-5, this compound is of interest to researchers and professionals in the pharmaceutical, agrochemical, and specialty chemical industries. Its unique structural features make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis, spectroscopic characterization, and applications, with a particular focus on its role in drug discovery and development.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, with the pyridine scaffold appearing in numerous approved pharmaceutical agents. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its dimethylated pyridine ring and a hydroxymethyl group at the 2-position, presents a unique combination of steric and electronic features. The methyl groups can influence the molecule's solubility and metabolic stability, while the hydroxymethyl group provides a reactive handle for further chemical modifications. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 18087-99-5 | Internal Database |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | Internal Database |

| Appearance | Off-white solid | Internal Database |

| Storage Conditions | 0-8°C | Internal Database |

| SMILES | CC1=CC(=NC(=C1)CO)C | [2] |

| InChI | InChI=1S/C8H11NO/c1-6-3-7(2)9-8(4-6)5-10/h3-4,10H,5H2,1-2H3 | [2] |

Synthesis and Manufacturing

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, its synthesis can be conceptually approached from its logical precursor, 2,4,6-collidine (also known as 2,4,6-trimethylpyridine).

Conceptual Synthetic Pathway

The most plausible synthetic route involves the selective oxidation of one of the methyl groups of 2,4,6-collidine. The methyl group at the 2-position is sterically more accessible for certain reagents compared to the one at the 4-position.

Caption: Conceptual synthetic pathway to this compound.

Discussion of Synthetic Strategy

The selective oxidation of a methyl group on a pyridine ring can be challenging due to the ring's electron-deficient nature, which deactivates adjacent methyl groups to oxidation. However, several methods can be considered:

-

Free Radical Halogenation followed by Nucleophilic Substitution: This would involve the selective free-radical bromination of the 2-methyl group of 2,4,6-collidine using a reagent like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. The resulting 2-(bromomethyl)-4,6-dimethylpyridine could then undergo nucleophilic substitution with a hydroxide source to yield the desired alcohol.

-

Oxidation with specific oxidizing agents: While strong oxidants like potassium permanganate (KMnO₄) would likely lead to the formation of the corresponding carboxylic acid or ring cleavage, milder and more selective oxidizing agents could potentially achieve the desired transformation.[3] The choice of oxidant and reaction conditions would be critical to favor the formation of the alcohol over the aldehyde or carboxylic acid.

It is important to note that these are generalized strategies, and the optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be necessary to achieve a viable synthetic process.

Spectroscopic Characterization

Detailed, experimentally verified spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure, the expected spectroscopic features can be predicted.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and hydroxymethyl groups.

-

Aromatic Protons: Two singlets in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the protons at the 3- and 5-positions of the pyridine ring.

-

Hydroxymethyl Protons: A singlet for the two methylene protons (-CH₂OH) and a broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be dependent on the solvent and concentration.

-

Methyl Protons: Two singlets for the two methyl groups at the 4- and 6-positions.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the nitrogen atom in the ring and the oxygen atom of the hydroxymethyl group.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 137. The protonated molecule [M+H]⁺ would be observed at m/z 138.[2] Fragmentation patterns would likely involve the loss of the hydroxymethyl group or a methyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group.

-

C-H stretching vibrations of the aromatic ring and the methyl/methylene groups in the region of 2850-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine ring in the region of 1400-1600 cm⁻¹.

-

C-O stretching vibration of the primary alcohol around 1050 cm⁻¹.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the hydroxymethyl group and the pyridine ring.

Caption: Key chemical transformations of this compound.

Reactions at the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for a variety of chemical transformations:

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄).

-

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters.

-

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) will produce ethers.

-

Conversion to Halides: The hydroxyl group can be converted to a good leaving group, such as a halide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This activates the position for nucleophilic substitution reactions.

Reactions Involving the Pyridine Ring

The pyridine nitrogen is basic and can undergo reactions such as:

-

N-Alkylation: Reaction with alkyl halides can lead to the formation of the corresponding pyridinium salt.

-

N-Oxidation: Treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) can form the pyridine N-oxide.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and industry.

Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure is particularly relevant in the development of drugs targeting a range of conditions. Researchers have utilized this compound in the creation of novel therapeutic agents, with potential applications in anti-inflammatory and antimicrobial research.[1] It is also explored in the development of drugs for neurological disorders.[1]

Agrochemicals

In the agrochemical industry, this compound is used in the formulation of pesticides and herbicides, contributing to improved crop yields and pest resistance.[1]

Specialty Chemicals and Organic Synthesis

Beyond its life sciences applications, this compound is employed in the production of specialty chemicals and as a versatile reagent in organic synthesis.[1] Its ability to participate in a variety of chemical reactions makes it a useful starting material for the construction of more complex molecules.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound was not retrieved in the literature search, general precautions for handling substituted pyridines should be followed. These compounds are often irritants and may be harmful if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the supplier's SDS.

Conclusion

This compound, CAS number 18087-99-5, is a valuable and versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research and development. While detailed public-domain information on its synthesis and spectroscopic properties is limited, its structural features suggest a range of chemical reactivity that can be exploited for the synthesis of complex target molecules. This guide has summarized the available information and provided a scientifically grounded perspective on its properties and applications, serving as a useful resource for researchers and professionals in the field. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential.

References

- This compound (C8H11NO). PubChemLite. (n.d.).

- 2,4,6-Collidine. Wikipedia. (n.d.).

Sources

An In-Depth Technical Guide to the Physical Properties of (4,6-Dimethylpyridin-2-yl)methanol

Introduction

(4,6-Dimethylpyridin-2-yl)methanol, a substituted pyridine derivative, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural features, comprising a pyridine ring with two methyl groups and a hydroxymethyl substituent, make it a valuable building block in the synthesis of novel therapeutic agents. Pyridine derivatives are known to play crucial roles in the biological activity of many pharmaceuticals, and understanding the physicochemical properties of intermediates like this compound is paramount for optimizing reaction conditions, ensuring purity, and predicting the behavior of final drug candidates.[2]

This technical guide provides a comprehensive overview of the core physical properties of this compound. While specific experimental data for this compound is not extensively available in the public domain, this guide furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine these properties accurately. The methodologies described herein are grounded in established principles of organic chemistry and are designed to ensure self-validating and reproducible results.

I. General Characteristics

This compound is commercially available and is typically supplied as an off-white solid.[1] Its fundamental molecular and structural information is summarized in the table below.

| Property | Value | Source |

| CAS Number | 18087-99-5 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Off-white solid | [1] |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

II. Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical physical constants that provide insights into the purity and stability of a compound. For a crystalline solid, a sharp melting point range is indicative of high purity.

A. Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. Impurities typically depress and broaden the melting point range.[3][4]

Experimental Protocol: Capillary Method using a Mel-Temp Apparatus

This method is a standard and reliable technique for determining the melting point of a solid organic compound.[3][4][5]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Mel-Temp apparatus or similar melting point apparatus[3]

-

Mortar and pestle (optional, for finely grinding the sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[3]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, first perform a rapid heating to get a rough estimate. Set the heating rate to a high value and record the temperature at which the sample melts. Allow the apparatus to cool.[5]

-

Accurate Determination: For an accurate measurement, set the heating rate so that the temperature rises at a rate of 1-2 °C per minute as the melting point is approached.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Caption: Workflow for Melting Point Determination.

B. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. Since this compound is a solid at room temperature, its boiling point will be significantly higher and may require vacuum distillation to prevent decomposition. The micro-boiling point method is suitable for determining the boiling point of small quantities of a substance.[6][7]

Experimental Protocol: Micro-Boiling Point Method

This technique is ideal for determining the boiling point with a small amount of sample.[8][9]

Materials:

-

This compound sample

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a melting point apparatus with a heating block)[6]

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.

-

Heating: Immerse the assembly in the heating bath. Heat the bath gradually.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Recording the Boiling Point: When a continuous and rapid stream of bubbles is observed, stop heating. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[7]

III. Solubility Profile

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation. The "like dissolves like" principle is a good starting point for predicting solubility.[10]

Qualitative Solubility Testing

A systematic approach to qualitative solubility testing can provide valuable information about the polarity and functional groups present in the molecule.[11][12]

Experimental Protocol: Qualitative Solubility Determination

Materials:

-

This compound sample

-

A range of solvents:

-

Water (polar, protic)

-

5% aqueous HCl (acidic)

-

5% aqueous NaOH (basic)

-

5% aqueous NaHCO₃ (weakly basic)

-

Methanol (polar, protic)

-

Dichloromethane (nonpolar aprotic)

-

Hexane (nonpolar)

-

-

Small test tubes

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Place approximately 10-20 mg of this compound into a separate, clean, dry test tube for each solvent.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Observation: Agitate the mixture (e.g., by flicking the test tube or using a vortex mixer) for about 30 seconds.

-

Classification: Observe if the solid dissolves completely. Classify the solubility as:

-

Soluble: The solid dissolves completely to form a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[11]

-

-

pH Testing (for water solubility): If the compound is soluble in water, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[10]

Interpretation of Results:

-

Solubility in water suggests the presence of polar functional groups capable of hydrogen bonding.

-

Solubility in 5% HCl indicates the presence of a basic functional group, such as the pyridine nitrogen.

-

Solubility in 5% NaOH suggests an acidic functional group.

-

Solubility in organic solvents like dichloromethane and hexane provides information about the nonpolar character of the molecule.

IV. Acidity/Basicity: pKa Determination

The pKa is a measure of the acidity of a compound. For a pyridine derivative, the pKa of its conjugate acid (the pyridinium ion) indicates the basicity of the nitrogen atom. This is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.[13][14]

Materials:

-

This compound sample

-

Calibrated pH meter with an electrode

-

Burette

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water (or a suitable co-solvent if the compound is not water-soluble)

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) to create a solution of known concentration.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the burette containing the standardized HCl solution above the beaker.

-

Titration: While stirring the solution, add the HCl titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the base has been neutralized. This point corresponds to the inflection point of the titration curve. A first or second derivative plot can be used to accurately locate the equivalence point.[15]

Caption: Workflow for pKa Determination by Potentiometric Titration.

V. Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Solution Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[18]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, if not already present in the solvent.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples directly without extensive sample preparation.[19][20][21]

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Record the FTIR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.[19]

VI. Safety and Handling

As a pyridine derivative, this compound should be handled with appropriate safety precautions. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[22][23]

General Safety Precautions: [24][25]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[22]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[23]

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

-

Ingestion: Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chymist.com [chymist.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chemtips.wordpress.com [chemtips.wordpress.com]

- 9. chemconnections.org [chemconnections.org]

- 10. scribd.com [scribd.com]

- 11. csub.edu [csub.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 23. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 25. jubilantingrevia.com [jubilantingrevia.com]

In-Depth Technical Guide to the Spectral Analysis of (4,6-Dimethylpyridin-2-yl)methanol

Introduction

(4,6-Dimethylpyridin-2-yl)methanol, a substituted pyridine derivative, serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1] Its structural features, comprising a dimethyl-substituted pyridine ring and a primary alcohol, give rise to a distinct spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers and drug development professionals to verify its structure, assess its purity, and understand its chemical behavior.

This technical guide provides a comprehensive analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral data for this compound. While experimental spectra for this specific compound are not widely available in the public domain, this guide will leverage predictive models and comparative analysis with structurally related compounds to offer a robust interpretation of its expected spectral properties.[2]

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectral data. The key structural features of this compound are illustrated below.

Caption: Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, providing information about the intact molecule with minimal fragmentation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode. The choice of acidic or basic conditions is crucial as it promotes the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions, respectively.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Ionization: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

Predicted Mass Spectrum Data

The predicted mass spectral data for this compound (C₈H₁₁NO, Molecular Weight: 137.18 g/mol ) are summarized below.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 138.09134 |

| [M+Na]⁺ | 160.07328 |

| [M-H]⁻ | 136.07678 |

| [M+H-H₂O]⁺ | 120.08132 |

Interpretation and Fragmentation Pathway

The most prominent ion in the positive ion mode ESI mass spectrum is expected to be the protonated molecule, [M+H]⁺, at m/z 138.09134. The high-resolution mass measurement of this ion can be used to confirm the elemental composition of the molecule. Another commonly observed adduct in positive ion mode is the sodium adduct, [M+Na]⁺, at m/z 160.07328.

In the negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at m/z 136.07678. Under certain conditions, a loss of water from the protonated molecule can lead to the formation of a fragment ion at m/z 120.08132.

Caption: Predicted NMR assignments for key protons and carbons.

Conclusion

This technical guide has provided a detailed predictive overview of the mass spectrometry, infrared, and nuclear magnetic resonance spectral data for this compound. By leveraging established spectroscopic principles and comparative data from analogous structures, we have constructed a reliable spectral profile for this important synthetic intermediate. These data and interpretations serve as a valuable resource for researchers in the fields of chemical synthesis and drug development, enabling confident structural verification and purity assessment. The provided experimental protocols also offer a standardized approach for acquiring high-quality spectral data.

References

- Chem-Impex. 4,6-Dimethyl-2-pyridinemethanol. ([Link])

- PubChem. This compound. ([Link])

- LookChem. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. ([Link])

- Royal Society of Chemistry. Supplementary Info. ([Link])

- NIST Chemistry WebBook. 4-Pyridinemethanol. ([Link])

- PubChemLite. This compound (C8H11NO). ([Link])

- Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016, 20 (3), 661–667. ([Link])

Sources

An In-Depth Technical Guide to the Structural Elucidation of (4,6-Dimethylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4,6-Dimethylpyridin-2-yl)methanol is a heterocyclic building block with significant potential in pharmaceutical and materials science.[1] Its utility as a synthetic intermediate, particularly in the development of novel therapeutic agents, underscores the importance of a detailed understanding of its three-dimensional structure.[1] This guide provides a comprehensive overview of the methodologies for the synthesis, crystallization, and structural determination of this compound. While a publicly deposited crystal structure is not available at the time of this writing, this document outlines the established experimental workflows and computational approaches that are pivotal for its complete structural characterization.

Introduction: The Significance of Pyridyl-Methanol Scaffolds

Pyridyl-methanol derivatives are a class of compounds that feature prominently in medicinal chemistry and materials science. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties and hydrogen bonding capabilities.[2] The introduction of a hydroxymethyl group provides a key functional handle for further synthetic transformations and can influence the compound's solubility and interactions with biological targets.[2] Specifically, dimethyl-substituted pyridyl-methanol compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] A precise understanding of their solid-state architecture is crucial for rational drug design, polymorphism screening, and the development of new materials with tailored properties.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A common and effective method involves the reduction of a corresponding carboxylic acid or ester, or the hydroxymethylation of a suitable pyridine precursor. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired scale of the reaction.

Synthetic Protocol: A General Approach

A plausible and efficient synthesis of this compound can be adapted from established procedures for related pyridine derivatives.[3] This multi-step synthesis would typically begin with commercially available starting materials and proceed through intermediates that are readily purified.

Step 1: Synthesis of a Pyridine Dicarboxylate Intermediate

A common starting point for the synthesis of substituted pyridines is the use of pyridine-2,6-dicarboxylic acid. This can be esterified to produce a dimethyl pyridine-2,6-dicarboxylate.[3]

Step 2: Radical Nucleophilic Substitution for Hydroxymethylation

The introduction of the hydroxymethyl group can be achieved via a radical nucleophilic substitution reaction on the pyridine ring.[3] This method offers a regioselective approach to functionalizing the pyridine core.

The following diagram illustrates a generalized workflow for the synthesis:

Caption: Figure 1. A conceptual workflow for the synthesis of this compound.

Crystallization and Single-Crystal X-ray Diffraction: The Path to Structural Determination

The determination of a molecule's crystal structure is contingent upon the successful growth of high-quality single crystals. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise arrangement of atoms in a crystalline solid.[4]

Experimental Protocol: Crystal Growth

The crystallization of a small organic molecule like this compound is a process of methodical experimentation with various solvents and conditions.

Step 1: Purification of the Compound

The starting material must be of high purity (≥95%).[1] Techniques such as column chromatography or recrystallization are employed to remove any impurities that might impede crystal growth.

Step 2: Solvent Screening

A range of solvents with varying polarities should be screened. Given that the compound is an off-white solid, solvents in which it has moderate solubility at elevated temperatures and lower solubility at room temperature are ideal.[1]

Step 3: Crystallization Techniques

Several techniques can be employed to induce crystallization:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, they are subjected to SCXRD analysis. This non-destructive technique provides detailed information about the unit cell dimensions, bond lengths, bond angles, and overall three-dimensional structure of the molecule.[4]

The general workflow for SCXRD is depicted below:

Caption: Figure 2. A streamlined workflow for determining a crystal structure using SCXRD.

Predicted Structural Properties

In the absence of experimental data, computational methods can provide valuable insights into the likely structural properties of this compound.

| Property | Predicted Value/Description |

| Molecular Formula | C8H11NO[2] |

| Molecular Weight | 137.18 g/mol [1] |

| Appearance | Off-white solid[1] |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) |

| Hydrogen Bond Acceptors | 2 (from the pyridine nitrogen and the hydroxyl oxygen) |

| Predicted Conformation | The molecule is expected to be largely planar, with the hydroxymethyl group exhibiting rotational freedom. Intermolecular hydrogen bonding is anticipated to play a significant role in the crystal packing. |

Applications and Future Directions

This compound is a versatile building block with applications in several areas of chemical research and development.[1]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1]

-

Agrochemicals: This compound is utilized in the formulation of agrochemicals, contributing to the efficacy of pesticides and herbicides.[1]

-

Organic Synthesis: It is employed as a reagent and building block in more complex organic syntheses.[1]

The determination of the crystal structure of this compound would provide a foundational piece of information for advancing these applications. It would enable more accurate molecular modeling, facilitate the design of new derivatives with improved properties, and provide a deeper understanding of its solid-state behavior.

Conclusion

While the definitive experimental crystal structure of this compound remains to be publicly reported, this guide has outlined the necessary and established methodologies for its determination. The synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction are well-defined processes that, when applied to this compound, will yield a wealth of structural information. Such data is invaluable for the continued development of novel pharmaceuticals and materials that incorporate this important pyridyl-methanol scaffold.

References

- MDPI. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. [Link]

- PubMed. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. [Link]

- PMC. Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)

- NIH. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. [Link]

- SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

- PubChem. This compound (C8H11NO). [Link]

- LookChem. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. [Link]

- ACS Publications. Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)

- ResearchGate. Synthesis of dimethyl 4-(hydroxymethyl)

- NIH PubChem. 4-Hydroxymethylpyridine. [Link]

- FooDB. Showing Compound Methanol (FDB008124). [Link]

- PubChem. (4,6-dimethylpyridin-3-yl)methanol (C8H11NO). [Link]

Sources

The Solubility Profile of (4,6-Dimethylpyridin-2-yl)methanol: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Significance of Solubility for (4,6-Dimethylpyridin-2-yl)methanol

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals underscores the critical need for a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents.[1] Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the theoretical and practical aspects of the solubility of this compound, designed to empower researchers, scientists, and drug development professionals in their work with this versatile compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will establish a robust framework based on its molecular structure, the properties of analogous compounds, and standardized methodologies for solubility determination.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility profile is primarily influenced by the following structural features:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding (as a hydrogen bond acceptor). Pyridine itself is miscible with a wide range of polar and non-polar solvents.[2]

-

The Methanol Group (-CH₂OH): This functional group is highly polar and can act as both a hydrogen bond donor and acceptor. This significantly influences its affinity for polar protic solvents.

-

The Dimethyl Groups (-CH₃): The two methyl groups are non-polar and contribute to the hydrophobic character of the molecule. Their presence can enhance solubility in less polar or non-polar solvents.

The overall solubility of this compound is a balance between the hydrophilic character imparted by the pyridine nitrogen and the methanol group, and the lipophilic character of the dimethyl-substituted aromatic ring.

Based on the analysis of structurally similar compounds, such as other lutidine (dimethylpyridine) derivatives and pyridinemethanols, we can infer a qualitative solubility profile. For instance, 2,4-lutidine is soluble in both polar solvents like water and alcohols, and non-polar solvents like hexane and benzene.[2] Similarly, 2-pyridinemethanol is moderately soluble in water and highly soluble in common organic solvents like ethanol, ether, and acetone.[3] A closely related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is reported to have moderate solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), while being only sparingly soluble in water and slightly soluble in chloroform.[4][5][6]

Qualitative Solubility Profile of this compound

Based on the theoretical principles and data from analogous compounds, the expected qualitative solubility of this compound in a range of common organic solvents is summarized in the table below. It is crucial to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvents. The pyridine nitrogen also contributes to favorable polar interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate | The polar nature of the pyridine ring and the methanol group allows for dipole-dipole interactions with these solvents. The absence of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The dimethyl groups and the aromatic ring provide some non-polar character, allowing for some interaction with non-polar solvents. However, the polar functional groups will limit high solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Data on a similar compound suggests slight solubility in chloroform.[4] |

Experimental Determination of Solubility: A Validated Approach

Accurate, quantitative solubility data is best obtained through experimental measurement. The following section outlines a standardized workflow and detailed protocols for determining the solubility of this compound in organic solvents. These methods are based on established guidelines such as the OECD Guideline 105 and ASTM E1148.[7][8]

Experimental Workflow for Solubility Determination

The general process for determining the solubility of a solid compound in an organic solvent is a systematic procedure designed to ensure that a true equilibrium is reached and accurately measured.

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[9]

1. Materials and Reagents:

- This compound (high purity, >98%)

- Selected organic solvents (analytical grade or higher)

- Glass flasks with airtight stoppers

- Thermostatically controlled shaker or water bath

- Syringes and syringe filters (e.g., 0.45 µm PTFE)

- Analytical balance

- Volumetric flasks and pipettes

- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2. Procedure:

- Preparation of Saturated Solution:

- Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

- Seal the flask tightly to prevent solvent evaporation.

- Equilibration:

- Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

- Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary study can determine the optimal equilibration time by taking samples at different time points until the concentration plateaus.

- Sample Collection and Preparation:

- Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

- Carefully withdraw a known volume of the supernatant using a syringe. It is crucial to avoid disturbing the solid material.

- Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This removes any remaining microscopic solid particles.

- Quantification:

- Accurately weigh the flask containing the filtered saturated solution.

- Dilute the sample to a concentration that falls within the linear range of the analytical method.

- Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

- Calculation of Solubility:

- From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

- Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

3. Self-Validation and Trustworthiness:

- Equilibrium Confirmation: It is imperative to confirm that equilibrium has been reached. This can be achieved by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

- Purity of Materials: The purity of both the solute and the solvent can significantly impact the solubility measurement. Use high-purity materials and report their specifications.

- Temperature Control: Solubility is temperature-dependent. Maintain and report the temperature with a narrow tolerance (e.g., ± 0.5 °C).

- Replicate Measurements: Perform the experiment in triplicate to ensure the reproducibility of the results and to calculate the standard deviation.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a definitive, quantitative dataset is not yet widely published, the principles of molecular structure and analogy to related compounds allow for a robust qualitative prediction of its solubility profile. For researchers and professionals in drug development and agrochemical synthesis, the detailed experimental protocol provides a reliable and validated method for obtaining precise solubility data. Such data is indispensable for optimizing reaction conditions, developing effective purification strategies, and formulating products with the desired performance characteristics.

References

- ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008, [Link]

- LookChem. ((4-Methoxy-3,5-dimethylpyridin-2-yl)methanol). [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7937, 2,6-Lutidine. [Link]

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

- Solubility of Things. (2,4-Lutidine). [Link]

- U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Page loading... [guidechem.com]

- 4. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol|lookchem [lookchem.com]

- 5. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. oecd.org [oecd.org]

- 8. store.astm.org [store.astm.org]

- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of (4,6-Dimethylpyridin-2-yl)methanol in Modern Synthesis

An In-depth Technical Guide to the Stability and Storage of (4,6-Dimethylpyridin-2-yl)methanol

This compound (CAS No. 18087-99-5) is a substituted pyridine derivative that serves as a critical building block in diverse fields of chemical research and development.[1] Its unique structural arrangement, featuring a pyridine core with methyl and hydroxymethyl functionalities, makes it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Researchers utilize this compound for creating novel therapeutic agents, including anti-inflammatory and antimicrobial drugs, and for developing new materials such as advanced polymers.[1]

Given its integral role as a precursor, ensuring the chemical integrity of this compound is paramount. Degradation of this starting material can lead to the formation of impurities, reduced yield of the desired product, and potentially altered biological or material properties. This guide provides a comprehensive technical overview of the stability profile of this compound, detailing its likely degradation pathways, optimal storage conditions, and robust protocols for stability assessment.

Core Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 18087-99-5 | Chem-Impex[1] |

| Molecular Formula | C₈H₁₁NO | PubChem[2] |

| Molecular Weight | 137.18 g/mol | Chem-Impex[1] |

| Appearance | Off-white solid | Chem-Impex[1] |

| Purity | ≥ 95% (HPLC) | Chem-Impex[1] |

| Predicted XlogP | 0.6 | PubChem[2] |

| InChIKey | VKQZCYMDNLIADD-UHFFFAOYSA-N | PubChem[2] |

Chemical Stability and Degradation Profile

While generally possessing favorable stability, this compound, like other pyridinemethanol derivatives, is susceptible to specific degradation pathways, primarily driven by oxidation and photodegradation.

Primary Degradation Pathway: Oxidation

The most significant vulnerability of the molecule is the hydroxymethyl group (-CH₂OH). This primary alcohol moiety is susceptible to oxidation. This process typically occurs in a two-step manner, first yielding the corresponding aldehyde, (4,6-Dimethylpyridin-2-yl)carboxaldehyde, and subsequently, upon further oxidation, the carboxylic acid, 4,6-Dimethylpyridine-2-carboxylic acid. The presence of atmospheric oxygen can facilitate this process, which may be accelerated by factors such as heat, light, or the presence of metallic impurities.

The analogous compound, 4-pyridinemethanol, is known to degrade via this exact oxidative pathway.[3] Visible signs of such degradation often include a color change in the solid material or its solutions, frequently shifting from off-white to yellow or brown.[3]

Caption: Proposed primary oxidative degradation pathway.

Factors Influencing Stability

-

Atmosphere: The presence of oxygen is a key driver for the primary degradation pathway. Storing the compound under an inert atmosphere (e.g., Argon or Nitrogen) is a critical preventative measure, particularly for long-term storage or when dealing with high-purity grades required for sensitive applications. Safety data sheets for structurally similar compounds often recommend storage in an inert atmosphere.[4]

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation. While the compound is chemically stable at standard room temperature, refrigerated storage is recommended to minimize degradation over time.[1] Specifically, storage at 0-8°C is advised by suppliers.[1]

-

Light: Pyridine and its derivatives are known to be sensitive to light, especially UV radiation, which can induce photochemical reactions leading to degradation.[3] Exposure to light can provide the activation energy needed to initiate and propagate oxidative processes.

-

pH (in solution): While specific data for this compound is limited, pyridine-containing molecules can be susceptible to acid- or base-catalyzed degradation.[3] For applications in solution, maintaining a neutral pH is generally advisable to enhance stability.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is the most effective strategy for preserving the integrity of this compound.

Long-Term Storage of Solid Material

For maximum shelf-life, the solid compound should be stored according to the following conditions:

-

Temperature: Store in a refrigerator at 0-8°C .[1]

-

Atmosphere: Keep the container tightly closed to minimize contact with atmospheric oxygen and moisture.[5] For high-purity samples or extended storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

-

Light: Store in a light-resistant (amber) container and keep it in a dark location to prevent photodegradation.[3]

-

Location: The storage area should be dry and well-ventilated.[5]

Handling and Use

-

Always handle the compound in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6]

-

Avoid creating dust when handling the solid material.[6]

-

Wash hands thoroughly after handling.

Preparation and Storage of Solutions

Solutions are often more susceptible to degradation than the solid material.

-

Preparation: Prepare solutions fresh whenever possible.

-

Solvent Choice: Use high-purity, degassed solvents to minimize dissolved oxygen.[3] Degassing can be achieved by sparging the solvent with nitrogen or argon for 15-30 minutes.[3]

-

Antioxidants: For applications requiring the utmost stability in solution, consider adding a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01% w/v).[3]

-

Storage: Store solutions protected from light in tightly sealed amber vials or foil-wrapped containers.[3] If storing for more than a few hours, refrigeration (2-8°C) is recommended.

Experimental Workflow: Stability Assessment

To ensure the material's quality and validate its suitability for a given application, researchers can perform stability assessments. This involves subjecting the compound to stress conditions to intentionally induce degradation, which helps in identifying potential degradants and developing a stability-indicating analytical method.

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound under various stress conditions. It is adapted from established methods for related pyridines.[3]

Objective: To identify potential degradation products and pathways under hydrolytic, oxidative, and photolytic stress.

Materials:

-

This compound

-

High-purity solvent (e.g., methanol or acetonitrile/water mixture)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC vials (amber and clear)

Methodology:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Unstressed Control: Dilute the stock solution with the solvent to a working concentration (e.g., 0.1 mg/mL) in an amber HPLC vial. This is your T=0 control.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60-80°C for a defined period (e.g., 24 hours). Cool, neutralize if necessary, and dilute to the working concentration.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period. Neutralize if necessary and dilute to the working concentration.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

-

Photolytic Degradation: Place a solution of the compound in a clear vial and expose it to direct light (e.g., a photostability chamber with UV/Vis light source) for a defined period. Keep a control sample wrapped in aluminum foil at the same temperature.[3]

-

Analysis: Analyze all samples (control and stressed) using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method (Example)

A stability-indicating method is one that can accurately quantify the parent compound and resolve it from all potential degradation products without interference.

Objective: To separate and quantify this compound from its process impurities and degradation products.

Example HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of A) 0.1% Formic Acid in Water and B) Acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm (or other appropriate wavelength determined by UV scan)

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Procedure:

-

Inject the unstressed control sample to determine the retention time and peak shape of the parent compound.

-

Inject each of the stressed samples.

-

Analyze the resulting chromatograms. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation. The method is considered "stability-indicating" if the new degradant peaks are well-resolved from the parent peak.

Conclusion